molecular formula C10H12N4 B13065839 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Cat. No.: B13065839
M. Wt: 188.23 g/mol
InChI Key: ZJNKRHXBVLAUHV-UHFFFAOYSA-N
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Description

6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene is a nitrogen-rich tricyclic compound characterized by a fused-ring system incorporating four nitrogen atoms and a methyl substituent at position 4. The molecular framework consists of a 13-membered tricyclic structure with bridging nitrogen atoms, contributing to its unique electronic and steric properties. This compound’s structural complexity and nitrogen content make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors through heterocyclic interactions .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene

InChI

InChI=1S/C10H12N4/c1-7-4-6-12-10-8-3-2-5-11-9(8)13-14(7)10/h2-3,5,7,12H,4,6H2,1H3

InChI Key

ZJNKRHXBVLAUHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C3C=CC=NC3=NN12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene with structurally related tricyclic nitrogen heterocycles, focusing on substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene C₁₂H₁₂N₄ (estimated) Methyl at position 6 ~200 (estimated) Potential enzyme/receptor modulation; enhanced membrane permeability due to methyl group
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene C₁₂H₁₂N₄ Methyl at position 11 220.27 Pharmacological activity via enzyme modulation; distinct steric effects compared to 6-methyl isomer
3-Chloro-12-oxa-4,7,8-triazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8-tetraene C₉H₈ClN₃O Chloro and oxa groups ~210 (estimated) Antimicrobial properties; halogen enhances reactivity
6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0³,⁷]dodeca-4,6-diene C₁₆H₁₄N₄ Phenyl at position 6 ~250 (estimated) Improved π-π stacking for material science; bulkier substituent reduces solubility
2,3,5,7,11-Pentaazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene C₉H₉N₅ Additional nitrogen atom 189.22 Increased polarity; applications in specialty materials
4,6,11,13-Tetramethyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene C₁₇H₂₀N₄ Multiple methyl groups 226.28 Enhanced lipophilicity; potential anticancer activity

Key Structural and Functional Differences:

Substituent Position :

  • The 6-methyl derivative exhibits distinct steric and electronic effects compared to the 11-methyl isomer. The methyl group at position 6 may enhance membrane permeability, whereas position 11 substitution could alter binding affinity to biological targets .
  • Halogenated analogs (e.g., 3-chloro) demonstrate higher reactivity and antimicrobial activity due to electrophilic chlorine .

Nitrogen Content :

  • Pentaazatricyclo compounds (5 nitrogen atoms) show increased polarity and hydrogen-bonding capacity compared to tetraazatricyclo derivatives, influencing their solubility and target selectivity .

Phenyl-substituted analogs exhibit stronger π-π interactions, making them suitable for materials science but less ideal for aqueous biological environments .

Synthetic Complexity :

  • Multi-methylated derivatives require precise reaction conditions (e.g., temperature, solvent) to avoid side reactions, whereas halogenated compounds may involve hazardous intermediates .

Biological Activity

6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a nitrogen-containing heterocyclic compound with potential biological significance. Its unique structure and properties have attracted attention in various fields including medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₂N₄
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1343134-72-4

Biological Activity

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that tetraazatricyclo compounds possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of tetraazatricyclo structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • A specific study indicated that modifications in the nitrogen positions could enhance the antimicrobial efficacy against resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
  • Mechanism of Action : Preliminary studies suggest that it may act through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several derivatives of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene and evaluated their activity against a panel of microorganisms.
    • Results indicated a correlation between structural modifications and increased potency against Gram-positive bacteria.
  • Anticancer Activity Assessment :
    • A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed dose-dependent inhibition of cell viability.
    • Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
CAS Number1343134-72-4
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityInduces apoptosis in MCF-7 cells

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